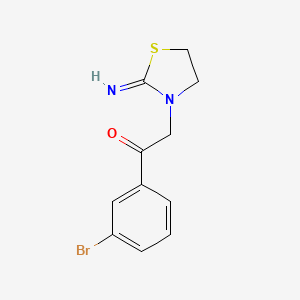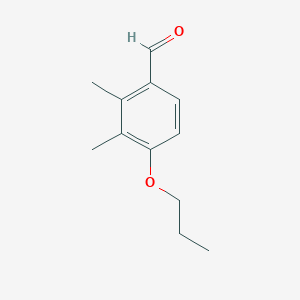
2,3-Dimethyl-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at positions 2 and 3, and a propoxy group at position 4. This compound is used in various chemical syntheses and has applications in different fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-propoxybenzaldehyde typically involves the alkylation of 2,3-dimethylphenol with propyl bromide in the presence of a base, followed by oxidation of the resulting 2,3-dimethyl-4-propoxyphenol to the corresponding aldehyde. The reaction conditions often include:
-
Alkylation
Reagents: 2,3-dimethylphenol, propyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
-
Oxidation
Reagents: 2,3-dimethyl-4-propoxyphenol and an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Conditions: The oxidation is typically performed at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Dimethyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Dimethyl-4-propoxybenzoic acid.
Reduction: 2,3-Dimethyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2,3-Dimethyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-4-propoxybenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity can be exploited in various biochemical assays and synthetic processes.
相似化合物的比较
2,3-Dimethyl-4-propoxybenzaldehyde can be compared with other similar compounds, such as:
2,3-Dimethylbenzaldehyde: Lacks the propoxy group, leading to different reactivity and applications.
4-Propoxybenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.
2,5-Dimethyl-4-propoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for certain synthetic and research applications.
属性
CAS 编号 |
820236-89-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(8-13)9(2)10(12)3/h5-6,8H,4,7H2,1-3H3 |
InChI 键 |
HCKJSSLOZNVRGA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


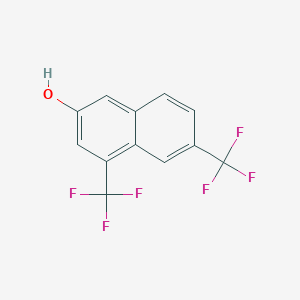
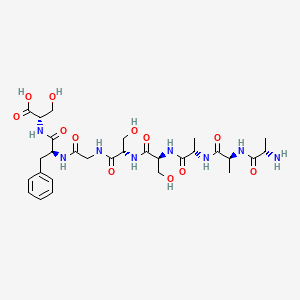
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


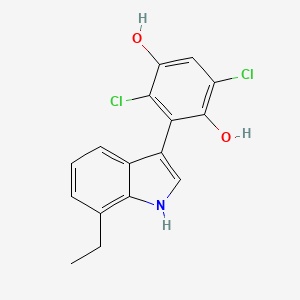
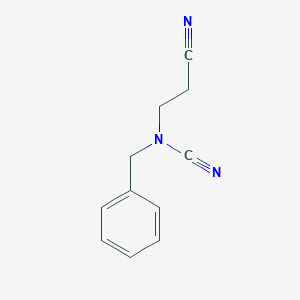
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
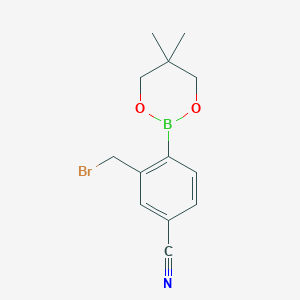
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
